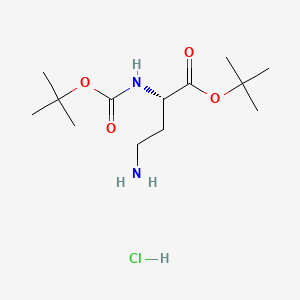

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as (S)-t-Boc-ABAH, is a synthetic amino acid derivative with a wide range of applications in scientific research. It is a versatile amino acid that can be used in a variety of laboratory experiments and is particularly useful in peptide synthesis. It is also used as a building block for the synthesis of various peptide derivatives, such as peptide hormones, peptide antibiotics, and peptide neurotransmitters.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

One application involves the synthesis of chiral N-protected amino acid esters, including tert-butyl esters, through the use of urethane N-protected carboxyanhydrides (UNCAs). This process, which treats UNCAs with tert-butanol in the presence of potassium bicarbonate, yields N-protected amino acid tert-butyl esters, demonstrating a straightforward method for obtaining such compounds (Chevallet et al., 2004).

NMR Probes and Medicinal Chemistry

In another application, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, have been utilized to probe molecular structures through 19F NMR. These amino acids, incorporated into peptides, show distinct conformational preferences and enhance the sensitivity of 19F NMR detection, suggesting their utility in NMR-based probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Amino Acid Derivatives

The synthesis of tert-butyl aminocarbonate, a novel acylating agent for amines, represents a significant development. This compound has shown remarkable efficiency in acylating different amino acids and amines, retaining its acylating ability even in acidic solutions, thus providing a versatile tool for synthesizing pure BOC-amino acids (Harris & Wilson, 2009).

Protective Group Chemistry

Furthermore, the compound has been instrumental in the development of protective group chemistry. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been shown to be an effective tert-butoxycarbonylation reagent for both aromatic and aliphatic amine hydrochlorides, offering a chemoselective method under mild conditions (Ouchi et al., 2002).

Mecanismo De Acción

Mode of Action

It is known to be used in the synthesis of peptides and proteins , suggesting that it may interact with amino acids and other components of these macromolecules.

Biochemical Pathways

Given its role in peptide and protein synthesis , it may be involved in processes such as translation, post-translational modifications, and protein folding.

Result of Action

Given its role in peptide and protein synthesis , it may influence the structure and function of these macromolecules.

Action Environment

It is recommended to store the compound under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

Propiedades

IUPAC Name |

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFRQYRFCQGLRI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)